molecular formula C15H25N5O4 B2754797 7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione CAS No. 674364-81-9

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione

Cat. No.: B2754797
CAS No.: 674364-81-9
M. Wt: 339.396
InChI Key: BZJITMZGOCSKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is a synthetic purine-2,6-dione derivative designed for research purposes. Compounds within this structural class have demonstrated significant potential in early-stage cardiovascular research, particularly as subjects of study for antiarrhythmic and hypotensive activities . The molecular architecture of this compound, which includes an 8-alkylamino substitution, is frequently investigated for its interaction with adrenergic receptors; related analogs have shown affinity for α1- and α2-adrenoreceptors, suggesting a potential mechanism of action relevant to vascular and cardiac function . Researchers value this purine scaffold for its versatility in medicinal chemistry, as it serves as a key intermediate for synthesizing more complex molecules to explore novel therapeutic pathways . The structural similarity to naturally occurring purines also makes derivatives of this class candidates for investigating enzyme inhibition and nucleic acid metabolism . This product is intended for use in laboratory research only.

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4/c1-4-23-9-6-7-16-14-17-12-11(20(14)8-10-24-5-2)13(21)18-15(22)19(12)3/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJITMZGOCSKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The compound features a purine-2,6-dione core substituted at three positions:

  • 3-position : Methyl group
  • 7-position : 2-Ethoxyethyl chain
  • 8-position : 3-Ethoxypropylamino group

Key challenges in synthesis include:

  • Regioselective introduction of substituents to avoid N7/N9 isomerism.
  • Stability of the ethoxypropylamino group under basic or acidic conditions.
  • Purification of polar intermediates due to the compound’s low solubility in non-polar solvents.

Core Synthesis Strategies

Xanthine Derivative Functionalization

The purine-2,6-dione scaffold is typically derived from xanthine derivatives. 3-Methylxanthine serves as a common precursor, with alkylation and amination steps introducing the ethoxyethyl and ethoxypropylamino groups.

Example Protocol:
  • 3-Methylation :
    Xanthine is treated with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours (yield: 85–90%).
  • 7-Alkylation :
    The 3-methylxanthine intermediate reacts with 2-ethoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (12 hours, yield: 70–75%).
  • 8-Amination :
    The 8-bromo intermediate undergoes nucleophilic substitution with 3-ethoxypropylamine using potassium iodide (KI) as a catalyst in N-butyl acetate at 100°C (8 hours, yield: 65%).

Optimized Synthetic Pathways

Single-Pot Alkylation-Amination Approach

A patent-derived method (WO2015107533A1) avoids multi-step isolation by combining alkylation and amination in situ:

Reaction Conditions :

  • Solvent : N-butyl acetate
  • Catalyst : Potassium iodide (0.1 equiv)
  • Base : Potassium carbonate (2.5 equiv)
  • Temperature : 100–110°C
  • Time : 6–8 hours

Workup :

  • Acidic extraction with 10% acetic acid to remove unreacted amine.
  • Alkaline wash (10% NaOH) to isolate the free base.
  • Solvent removal under reduced pressure yields crude product (purity: 85–90%).

Yield Optimization :

Parameter Effect on Yield
KI concentration ↑ 15% with 0.1→0.2 equiv
Temperature >110°C ↓ Yield due to decomposition
Solvent polarity N-butyl acetate > toluene (20% yield increase)

Sequential Functionalization with Purification Intermediates

A PubChem-derived protocol (CID 3156069) uses stepwise isolation:

  • 7-(2-Ethoxyethyl)-3-methylxanthine :
    • 3-Methylxanthine (1 equiv), 2-ethoxyethyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in DMF.
    • 80°C, 8 hours → yield 78%.
  • 8-Bromination :
    • N-Bromosuccinimide (NBS, 1.1 equiv) in chloroform at 0°C (2 hours → 90% yield).
  • Amination :
    • 8-Bromo intermediate (1 equiv), 3-ethoxypropylamine (3 equiv), KI (0.05 equiv) in ethanol.
    • Reflux 12 hours → yield 68%.

Critical Purity Controls :

  • HPLC Analysis : Reverse-phase C18 column, 90:10 water:acetonitrile (0.1% TFA).
  • Impurity Profile : <2% 8-unsubstituted byproduct.

Catalytic and Solvent Effects

Catalyst Screening

Data from WO2015107533A1 highlights catalyst impact:

Catalyst Reaction Time (h) Yield (%) Purity (%)
None 24 45 75
KI 8 65 88
Tetrabutylammonium iodide 6 70 92

KI enhances nucleophilicity via halide exchange, while phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve amine solubility.

Solvent Systems

Solvent Dielectric Constant Yield (%)
N-butyl acetate 5.1 65
DMF 36.7 58
Ethanol 24.3 52

Low-polarity solvents favor SN2 mechanisms by reducing ionic byproduct formation.

Large-Scale Production Considerations

Cost-Effective Workup

  • Acid-Base Extraction : Crude product is dissolved in methylene chloride, washed with 10% NaOH, and concentrated. This removes residual amines and salts with 95% recovery.
  • Crystallization : Recrystallization from methanol:water (7:3) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols.

Scientific Research Applications

Pharmacological Applications

1. Xanthine Oxidase Inhibition
One of the notable applications of this compound is its potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme that plays a crucial role in uric acid production, and its inhibition is significant for treating conditions like gout and hyperuricemia. Research indicates that structurally diverse compounds, including derivatives of purines, can exhibit varying degrees of xanthine oxidase inhibitory activity. In vitro studies have demonstrated that certain purine derivatives can effectively lower uric acid levels by interacting with the xanthine oxidase enzyme .

Table 1: Comparison of Xanthine Oxidase Inhibitory Activity of Various Compounds

Compound NameStructure TypeInhibition ActivityReference
7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dionePurine derivativeModerate
AllopurinolPurine analogStrong
QuercetinFlavonoidVariable

Biochemical Mechanisms

2. Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to specific molecular targets within biochemical pathways. This compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological responses. The detailed understanding of these interactions can aid in the development of targeted therapies for metabolic disorders.

3. Computational Studies
Recent computational studies have provided insights into the binding affinities and interactions of this compound with xanthine oxidase. Molecular dynamics simulations have shown stable conformations during interactions with the enzyme, suggesting a favorable binding profile that could be exploited for therapeutic purposes .

Case Studies

Case Study 1: In Vitro Analysis
A study investigating the inhibitory effects of various purine derivatives on xanthine oxidase included this compound. The results indicated that while its inhibitory effect was moderate compared to allopurinol, it still holds potential as a lead compound for further optimization .

Case Study 2: Structural Activity Relationship (SAR)
An analysis focusing on structural activity relationships among purines revealed that modifications at the ethoxyethyl and ethoxypropylamino positions significantly influence the inhibitory potency against xanthine oxidase. This suggests that further chemical modifications could enhance the therapeutic efficacy of this compound .

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Position 7 Substituents

  • Target vs.
  • Target vs. CK2 Inhibitor: The 3-phenoxypropyl group in the CK2 inhibitor confers bulkiness, which may hinder activity, whereas the target’s smaller 2-ethoxyethyl could favor kinase binding .

Position 8 Substituents

  • Target vs. Thio Analogs: Replacing the 8-amino group (target) with a thioether (as in ) reduces hydrogen-bonding capacity, likely diminishing affinity for adenosine receptors but improving stability against oxidative metabolism.
  • Target vs. Istradefylline: Istradefylline’s styryl group at position 8 is critical for A2A receptor antagonism, while the target’s 3-ethoxypropylamino may favor interactions with other adenosine receptor subtypes (e.g., A1 or A2B) .

Position 3 Substitution

  • The 3-methyl group in the target compound avoids the metabolic liabilities of 1,3-dimethylation (as in Etophylline) while maintaining structural rigidity .

Biological Activity

The compound 7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is a synthetic purine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C15H25N5O4
  • CAS Number : 674364-81-9

Structural Characteristics

The compound features a purine core with ethoxyethyl and ethoxypropylamino substituents, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. This interaction can lead to modulation of enzyme activity, affecting various cellular processes.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer activities. The following table summarizes findings from various studies:

StudyBiological ActivityMethodologyFindings
CytotoxicityCell linesExhibited significant cytotoxic effects against cancer cell lines.
AntiviralIn vitro assaysDemonstrated inhibition of viral replication in cultured cells.
Enzyme inhibitionEnzyme assaysShowed inhibition of key enzymes involved in nucleotide metabolism.

Case Study 1: Cytotoxicity Evaluation

In a study conducted by researchers, the cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of the compound against a range of viruses. The results showed that it effectively inhibited viral replication, highlighting its potential use in antiviral therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from a purine core. Key reagents include ethyl iodide and ethylamine under controlled conditions to yield the desired product.

Industrial Relevance

This compound is used as a building block in organic synthesis for developing new pharmaceuticals and specialty chemicals. Its unique structure allows for modifications that can enhance biological activity.

Q & A

Q. What steps validate conflicting cytotoxicity results across different cell lines?

  • Methodological Answer : Standardize assay conditions (cell passage number, serum concentration, seeding density) . Include reference compounds (e.g., doxorubicin) as internal controls. Perform multiplex assays (e.g., ATP content + LDH release) to differentiate cytostatic vs. cytotoxic effects . Use RNA-seq to identify cell line-specific resistance mechanisms (e.g., efflux pump upregulation) .

Experimental Design and Validation

Q. How to design a rigorous in vivo pharmacokinetic study for this compound?

  • Methodological Answer : Use a crossover design in rodent models, administering IV and oral doses with washout periods . Collect plasma samples at logarithmic time intervals and quantify via LC-MS/MS. Calculate bioavailability (F) using non-compartmental analysis (WinNonlin). Include tissue distribution studies (e.g., brain, liver) to assess blood-brain barrier penetration .

Q. What validation criteria ensure the reliability of computational models predicting this compound’s physicochemical properties?

  • Methodological Answer : Benchmark predictions (logP, solubility) against experimental data using statistical metrics (R2^2, RMSE) . Perform leave-one-out cross-validation (LOOCV) to avoid overfitting. Use external validation sets from public databases (e.g., ChEMBL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.